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Glyceryl Triheptadecanoate-d5

Cat. No.: B1156260
M. Wt: 854.43
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl Triheptadecanoate-d5 is a high-purity, deuterium-labeled triglyceride and a critical internal standard for mass spectrometry-based lipid quantification. This stable isotope-labeled analog of triheptadecanoin features five deuterium atoms on the glycerol backbone, making it chemically identical yet spectrally distinct from its endogenous counterparts for accurate tracing and quantification. Its primary research value lies in lipidomics, where it is extensively used to quantify total fatty acid content and triacylglycerol (TAG) species in complex biological matrices. During sample preparation, it is spiked into samples to correct for variations in lipid extraction efficiency and ionization suppression during mass spectrometric analysis, thereby enabling highly precise and reliable absolute quantification . This compound is specifically cited in analytical protocols for fatty acid profiling in yeast and cell cultures , lipid extraction and quantification in plant leaves , and detailed analytical techniques for plant metabolomics . It also serves as a key standard in clinical and biomedical lipidomic studies, such as in biomarker discovery for kidney disease and investigations into the maternal lipidome in conditions like preeclampsia . As a stable isotope internal standard, this compound is essential for research requiring high analytical rigor in the fields of metabolomics, biochemistry, and pharmaceutical development. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₅₄H₉₉D₅O₆

Molecular Weight

854.43

Synonyms

Heptadecanoic Acid 1,2,3-Propanetriyl Ester-d5;  Tri-heptadecanoin-d5;  Intarvin-d5;  Glycerol Triheptadecanoate-d5;  Glyceryl Margarate-d5;  Heptadecanoic Acid Triglyceride-d5;  Palmitic Acid Triglyderide-d5;  Triglyceride-d5 HdHdHd;  Triheptadecanoin-d5;  T

Origin of Product

United States

Synthesis and Isotopic Derivatization of Glyceryl Triheptadecanoate D5

Methodological Approaches for the Chemical Synthesis of Glyceryl Triheptadecanoate-d5

The chemical synthesis of this compound involves the esterification of a deuterated glycerol (B35011) core with heptadecanoic acid. A highly efficient method for synthesizing triacylglycerols, including isotopically labeled variants, utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the fatty acids. fz-juelich.de This approach is favored for its high yields and purity, which minimizes the need for complex purification procedures, a crucial factor when working with expensive isotopically labeled starting materials. fz-juelich.de

The general process involves two main steps:

Activation of Heptadecanoic Acid: Heptadecanoic acid is reacted with CDI. This reaction forms a highly reactive acyl-imidazole intermediate.

Esterification with Glycerol-d5: The activated heptadecanoic acid is then reacted with Glycerol-d5. The three hydroxyl groups on the Glycerol-d5 molecule sequentially react with three molecules of the activated heptadecanoic acid, forming the final triester product, this compound. fz-juelich.de

This method avoids the harsh acidic conditions and high temperatures of other chemical syntheses, which can lead to unwanted by-products. fz-juelich.de The reaction is typically carried out over several days at a moderate temperature (e.g., 70°C) to ensure complete conversion and high purity of the final product. fz-juelich.de

Strategies for Deuterium (B1214612) Labeling on the Glycerol Backbone of Triacylglycerols

The primary strategy for introducing deuterium onto the glycerol backbone of a triacylglycerol is to use a pre-labeled precursor in the synthesis. For this compound, the key starting material is Glycerol-d5. larodan.com In this molecule, the five hydrogen atoms attached to the carbon backbone of glycerol are replaced with deuterium atoms.

Using a pre-labeled glycerol backbone offers significant advantages:

Site-Specific Labeling: It ensures that the isotopic labels are located exclusively on the glycerol moiety and not on the fatty acid chains. This specificity is critical for many mass spectrometry applications where the fragmentation of the glycerol backbone is monitored.

Controlled Isotopic Enrichment: The isotopic enrichment of the final product is directly determined by the enrichment of the Glycerol-d5 precursor, which is typically very high (e.g., 99% deuterium). larodan.com

Alternative deuteration strategies, such as hydrothermal H/D exchange catalyzed by metals like platinum, are commonly used to label the fatty acid chains. europa.eunih.gov However, these methods are not suitable for selectively labeling the glycerol backbone in a pre-formed triglyceride. Therefore, the synthetic approach starting from a deuterated glycerol is the definitive method for producing backbone-labeled triacylglycerols like this compound.

Purity Assessment and Isotopic Enrichment Verification of Synthetic this compound

After synthesis, it is crucial to verify both the chemical purity and the isotopic enrichment of this compound. A combination of analytical techniques is employed for this purpose, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular weight of the deuterated compound and calculating the isotopic enrichment. rsc.org The mass spectrum will show a distribution of isotopologues. By analyzing this distribution, the percentage of molecules that have successfully incorporated all five deuterium atoms can be precisely determined. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization to assess purity and enrichment. nih.govannualreviews.org

These methods ensure that the final product is structurally correct, free from significant chemical impurities (like mono- or diacylglycerols), and has the specified level of isotopic labeling. rsc.org

Analytical TechniquePurposeInformation Obtained
¹H-NMR SpectroscopyStructural verification and deuteration assessmentConfirms chemical structure and calculates the percentage of deuterium incorporation on the glycerol backbone. fz-juelich.de
High-Resolution Mass Spectrometry (HR-MS)Isotopic enrichment and purity verificationProvides exact mass for molecular formula confirmation and allows for the calculation of isotopic purity by analyzing the isotopologue distribution. rsc.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Purity and enrichment analysisSeparates the compound from potential impurities before mass analysis to confirm identity and isotopic labeling. nih.gov

Precursor Compounds and Reaction Pathways in Labeled Triacylglycerol Synthesis

The synthesis of this compound is fundamentally a triple esterification reaction. The primary reaction pathway involves the formation of three ester bonds between the deuterated glycerol backbone and three molecules of heptadecanoic acid. nih.gov

The key precursor compounds required for the synthesis are detailed below:

Precursor CompoundRole in Synthesis
Glycerol-d5The structural backbone of the triglyceride, providing the isotopic label. larodan.com
Heptadecanoic AcidThe fatty acid component that forms the three acyl chains of the triglyceride. sigmaaldrich.com
1,1'-Carbonyldiimidazole (CDI)An activating agent that reacts with the carboxylic acid group of heptadecanoic acid to facilitate esterification. fz-juelich.de

The reaction pathway proceeds as follows: Heptadecanoic Acid + CDI → Heptadecanoyl-imidazole (activated intermediate) Glycerol-d5 + 3 Heptadecanoyl-imidazole → this compound + 3 Imidazole

This pathway, particularly the use of CDI for activation, represents a controlled and efficient route to produce high-purity, specifically labeled triacylglycerols for advanced analytical applications. fz-juelich.de

Advanced Analytical Methodologies Employing Glyceryl Triheptadecanoate D5

Sample Preparation and Lipid Extraction Protocols for Biological Samples Utilizing Glyceryl Triheptadecanoate-d5

The initial and most critical stage of lipid analysis involves the extraction of lipids from complex biological matrices. The addition of this compound at the onset of this process is fundamental for monitoring and correcting for lipid losses and extraction inefficiencies.

The choice between a two-phase (biphasic) and a single-phase (monophasic) extraction method is a critical consideration in lipidomics, with the primary goal of maximizing the recovery of a broad range of lipid species. This compound serves as an invaluable tool for assessing the efficiency of these methods.

Two-phase extraction methods, such as the Folch and Bligh-Dyer techniques, utilize a mixture of chloroform, methanol, and water to partition lipids into an organic phase, separate from polar metabolites in the aqueous phase. nih.gov An alternative two-phase method employs methyl tert-butyl ether (MTBE) instead of the more toxic chloroform. nih.gov While effective for many lipid classes, a potential drawback of two-phase extractions is the risk of sample contamination when collecting the lower organic layer. nih.gov

Single-phase extraction systems have gained popularity due to their procedural simplicity, which makes them well-suited for automated and high-throughput lipidomics. nih.gov These methods, often using solvent mixtures like methanol/MTBE/chloroform (MMC), precipitate proteins and extract lipids into a single phase. nih.gov Studies have shown that single-phase methods can be as effective as, and in some cases superior to, two-phase methods, particularly for the extraction of polar lipids. frontiersin.org

The recovery of this compound, spiked into the sample prior to extraction, provides a direct measure of the extraction efficiency for triacylglycerols. By comparing the peak area of the internal standard in the final extract to that of a standard solution, analysts can calculate the percentage of lipid lost during the procedure. Research comparing different extraction protocols has demonstrated variability in lipid recovery. For instance, one study found average lipid losses ranging from 14.9% to 16.9% for Folch, MTBE, and Bligh-Dyer methods, while an MMC single-phase extraction showed significantly lower lipid losses of 10.7%. nih.gov Another study reported average recoveries of 99% for a single-phase butanol/methanol method, compared to 86% for the Folch method and 73% for the Matyash (MTBE) method. frontiersin.org

Table 1: Comparison of Lipid Extraction Method Efficiencies Using Internal Standards

Extraction Method Phase System Average Recovery (%) Key Advantages Key Disadvantages
Folch Two-Phase ~86% frontiersin.org Well-established, good for broad lipid classes Use of toxic chloroform, potential for sample contamination nih.gov
Bligh & Dyer Two-Phase Variable Similar to Folch, established protocol Variability in reported efficiency nih.gov
Matyash (MTBE) Two-Phase ~73% frontiersin.org Avoids chloroform, upper organic phase is lipid-rich nih.gov Can have lower recovery for some polar lipids nih.gov
MMC Single-Phase ~89.3% (calculated from 10.7% loss) nih.gov High efficiency for apolar lipids, simple, suitable for automation nih.gov May have lower recoveries for specific lipid classes in certain tissues nih.gov

Note: Recovery percentages are indicative and can vary based on the specific lipid class and biological matrix.

Effective homogenization of biological tissues is crucial for ensuring complete lipid extraction. Techniques such as bead beating, sonication, or rotor-stator homogenization are employed to disrupt cell membranes and release lipids into the extraction solvent. The choice of homogenization method can influence extraction efficiency and should be standardized across a study.

A significant challenge in mass spectrometry-based lipidomics is the phenomenon of matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes. nih.gov This can lead to inaccurate quantification if not properly addressed. This compound, as an internal standard, is essential for mitigating these effects. Because it is chemically identical to its endogenous counterparts, it experiences similar ionization suppression or enhancement. By calculating the ratio of the endogenous lipid signal to the internal standard signal, the variability caused by matrix effects can be normalized. nih.gov

The extent of matrix effects can be evaluated by comparing the peak response of an internal standard in a neat solution versus its response when spiked into a sample matrix after extraction. escholarship.orgacs.org Regions in a chromatogram with high total ion density are often associated with greater matrix effects. escholarship.org

Table 2: Illustrative Impact of Matrix Effects on Lipid Quantification

Analyte Peak Area (Neat Solution) Peak Area (in Matrix) % Signal Suppression Corrected Peak Area (Normalized to Internal Standard)
Endogenous Lipid X 1,000,000 600,000 40% 1,200,000

This is a hypothetical example to illustrate the principle of matrix effect correction.

Chromatographic Separation Techniques for this compound and Endogenous Lipids

Following extraction, chromatographic separation is employed to resolve the complex mixture of lipids prior to detection by mass spectrometry. The choice of chromatographic technique is critical for achieving the desired separation of different lipid classes and individual lipid species.

Reversed-phase liquid chromatography (RP-LC) is the most widely used technique for the separation of triacylglycerols (TAGs). nih.gov In RP-LC, lipids are separated based on their hydrophobicity, which is determined by the length of their fatty acyl chains and the number of double bonds. nih.gov Retention time increases with increasing chain length and decreases with an increasing number of double bonds. nih.gov

Optimization of RP-LC for TAG analysis involves careful selection of the stationary phase, mobile phase, and temperature.

Stationary Phase: C18 columns are commonly used for TAG separation. nih.gov Highly efficient columns with smaller particle sizes can provide better resolution of isomeric species. researchgate.net

Mobile Phase: A gradient of a nonpolar solvent (like isopropanol) in a polar solvent (like acetonitrile (B52724)/water) is typically used. nih.gov The choice of modifier solvents can significantly impact the separation. aocs.org For instance, mobile phases of acetonitrile modified with solvents like 2-propanol have been shown to resolve positional isomers of TAGs. nih.gov

Temperature: Column temperature affects the viscosity of the mobile phase and the conformation of the TAG molecules, thereby influencing retention and resolution. aocs.org

This compound co-elutes with or elutes near other TAGs, serving as a robust internal standard for both retention time alignment and quantification. Its known concentration allows for the accurate determination of endogenous TAG concentrations, correcting for variations in injection volume and instrument response. researchgate.net

Gas chromatography (GC) is a powerful technique for the quantitative analysis of the fatty acid composition of lipids. nih.gov For GC analysis, the fatty acids in triacylglycerols, including this compound, must first be converted into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification. scioninstruments.com

The resulting FAMEs are then separated on a GC column, typically a polar column like those with a wax or cyano-substituted stationary phase, which provides excellent separation of FAMEs, including cis and trans isomers. scioninstruments.comucdavis.edu Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov While FID provides robust quantification, MS offers higher sensitivity and selectivity, allowing for the identification and quantification of FAMEs in complex biological samples. nih.gov

The deuterated methyl heptadecanoate-d5 derived from this compound serves as an excellent internal standard for FAME analysis. scioninstruments.com In GC-MS, it can be distinguished from the non-deuterated methyl heptadecanoate by its mass-to-charge ratio, allowing for precise quantification even if they co-elute chromatographically. nih.govnih.gov

Table 3: Typical Gas Chromatography Conditions for FAME Analysis

Parameter Typical Setting
Column Polar capillary column (e.g., DB-FATWAX UI, CP-Sil 88) ucdavis.edunih.gov
Injector Temperature 220-250 °C ucdavis.edulipidmaps.org
Oven Temperature Program Ramped, e.g., 60°C to 220°C ucdavis.edu
Carrier Gas Helium or Hydrogen ucdavis.edulipidmaps.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov

| Internal Standard | Deuterated Methyl Heptadecanoate (from this compound) scioninstruments.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile, and a small amount of water. nih.gov HILIC is particularly useful for separating lipids based on the polarity of their head groups. nih.gov This results in the elution of lipid classes in distinct groups, which can simplify quantification as a single class-specific internal standard can be used for all lipids within that class. waters.comlcms.cz

For a nonpolar lipid like this compound, which lacks a polar head group, retention on a HILIC column is minimal. researchgate.net It will typically elute very early in the chromatogram, often in the void volume, along with other nonpolar lipids such as cholesteryl esters and other triacylglycerols. researchgate.net

Mass Spectrometry (MS) Platforms and Detection Strategies for this compound

This compound serves as a crucial internal standard in mass spectrometry-based lipidomics, enabling precise and accurate quantification of triglycerides (TGs) and other lipid species. Its physical and chemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer.

Targeted Tandem Mass Spectrometry (MS/MS) via Multiple Reaction Monitoring (MRM) for Quantification

Targeted tandem mass spectrometry (MS/MS) is a powerful technique for quantifying specific lipids with high sensitivity and selectivity. mdpi.com Multiple Reaction Monitoring (MRM) is a scan mode used in tandem mass spectrometry (typically on triple quadrupole instruments) that enhances specificity by monitoring a specific fragmentation pathway for a target analyte. springernature.com

For quantification using this compound, an MRM method is developed by selecting the precursor ion of the d5-standard (e.g., the [M+NH₄]⁺ adduct) in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, abundant product ion is selected and monitored by the third quadrupole. A similar MRM transition is established for the endogenous triglyceride being quantified. By comparing the signal intensity of the analyte's MRM transition to that of the this compound internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

Table 2: Example MRM Transitions for Quantification
CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
Glyceryl Trioleate (Analyte)902.8 [M+NH₄]⁺601.5 [DAG]⁺Monitors the transition from the ammonium (B1175870) adduct to the diacylglycerol fragment after loss of one oleic acid.
This compound (Internal Standard)868.9 [M+NH₄]⁺587.6 [DAG-d5]⁺Monitors the corresponding transition for the deuterated internal standard.

High-Resolution Accurate Mass (HRAM) Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Accurate Mass (HRAM) spectrometry, often performed on Orbitrap or time-of-flight (TOF) mass analyzers, provides highly precise mass measurements (typically with mass accuracy < 5 ppm). researchgate.net This capability is essential in lipidomics for several reasons. First, HRAM allows for the confident determination of a lipid's elemental composition from its exact mass. tecnofrom.com Second, its high resolving power can distinguish between isobaric compounds—molecules that have the same nominal mass but different exact masses. thermofisher.com

When using this compound, HRAM is critical for verifying the isotopic purity of the standard and for resolving its signal from potential background interferences in complex biological samples. azolifesciences.com The high resolution allows for the analysis of the isotopic fine structure of the molecular ion, confirming the presence and number of deuterium atoms. This level of mass accuracy ensures that the signal being measured truly corresponds to the internal standard, thereby increasing the confidence and accuracy of the quantitative results. bioanalysis-zone.com

Direct Infusion Mass Spectrometry (DI-MS) in High-Throughput Lipid Profiling

Direct Infusion Mass Spectrometry (DI-MS), also known as "shotgun lipidomics," is a high-throughput technique for profiling the lipid composition of a sample without prior chromatographic separation. nih.gov In this approach, a lipid extract containing an internal standard like this compound is continuously infused into the mass spectrometer's ion source.

DI-MS coupled with HRAM allows for the rapid acquisition of mass spectra, providing a snapshot of the most abundant lipids in the sample. nih.gov Quantification is achieved by comparing the ion intensity of various endogenous triglyceride species to the intensity of the spiked this compound standard. While DI-MS cannot separate isomeric lipids, its speed makes it highly suitable for large-scale screening studies where broad changes in the lipidome are being investigated. The use of a well-characterized internal standard is fundamental to achieving reliable relative quantification in such high-throughput experiments. nih.gov

Quantitative Data Processing, Quality Control, and Data Normalization Strategies with this compound

The primary role of this compound is to serve as an internal standard to ensure data accuracy and precision by correcting for sample-to-sample variability. This correction is implemented during data processing through normalization strategies.

Internal Standard Calibration Curves and Ratio-Based Quantification

For absolute quantification of a specific triglyceride, an internal standard calibration curve is constructed. nih.gov This involves preparing a series of calibration standards with known concentrations of the target analyte. A fixed, known amount of this compound is added to each standard, as well as to the unknown samples.

The samples are then analyzed by MS, and the peak area (or height) of the analyte and the internal standard are measured. A response ratio is calculated by dividing the analyte's peak area by the internal standard's peak area. A calibration curve is generated by plotting this response ratio against the known concentration of the analyte in each standard. The concentration of the analyte in the unknown samples can then be determined by calculating its response ratio and interpolating its concentration from the linear regression of the calibration curve. lcms.cz This method corrects for variations in extraction efficiency, injection volume, and instrument response. srigc.com

In many lipidomics studies, determining the relative change in lipid levels across different sample groups is sufficient. In such cases, a simpler ratio-based quantification is used. A constant amount of this compound is added to every sample. The peak area of each endogenous lipid is then divided by the peak area of the internal standard. This normalized area (or ratio) is then used for statistical comparisons between sample groups, providing a robust method for relative quantification. nih.gov

Table 3: Illustrative Data for an Internal Standard Calibration Curve
Analyte Conc. (ng/mL)Analyte Peak AreaInternal Standard Peak Area (Constant)Response Ratio (Analyte Area / IS Area)
1.010,500100,0000.105
5.052,000101,5000.512
10.0103,00099,8001.032
25.0255,000100,5002.537
50.0510,000101,0005.050

Management of Isotopic Impurities and Potential Cross-Talk in Deuterated Standards

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry-based lipidomics and metabolomics. However, the presence of isotopic impurities and the potential for cross-talk between the analyte and the internal standard can introduce inaccuracies if not properly managed. nih.gov

The management of these isotopic impurities is a critical aspect of ensuring data quality. This process begins with the careful characterization of the deuterated standard to determine its isotopic purity. High-resolution mass spectrometry is a powerful tool for this purpose, as it can resolve the different isotopologues of the compound and allow for the calculation of the isotopic enrichment. almacgroup.comalmacgroup.com

Once the isotopic distribution of the standard is known, several strategies can be employed to correct for the presence of impurities. One common approach is to use mathematical algorithms to deconvolute the contributions of the different isotopologues to the measured signal. en-trust.atnih.gov These correction methods can account for the presence of the unlabeled analyte as an impurity in the internal standard and for the contribution of naturally occurring isotopes of the analyte to the signal of the deuterated standard. nih.gov

Cross-talk is another potential issue that must be addressed when using deuterated internal standards. This phenomenon occurs when the isotopic clusters of the analyte and the internal standard overlap, leading to interference in the measurement of one or both species. scispace.com In the case of this compound, the mass difference between the deuterated standard and the corresponding unlabeled analyte is relatively small. This proximity in mass can increase the likelihood of cross-talk, particularly in instruments with lower resolving power.

Several analytical strategies can be employed to minimize or correct for cross-talk. One approach is to select precursor and product ion transitions in tandem mass spectrometry (MS/MS) that are unique to the analyte and the internal standard, thereby minimizing the potential for overlap. researchgate.net Additionally, careful selection of the concentration of the internal standard is crucial. Using an appropriate concentration can help to ensure that the signal from the standard does not overwhelm the signal from the analyte, which can exacerbate the effects of any isotopic interference. nih.gov In situations where cross-talk cannot be completely eliminated, nonlinear calibration functions can be used to accurately model the relationship between the analyte concentration and the measured response, taking into account the mutual interference between the analyte and the internal standard. nih.gov

Table 1: Theoretical vs. Observed Isotopic Distribution of a this compound Standard

IsotopologueTheoretical Abundance (%)Observed Abundance (%)Potential Source of Discrepancy
d0 (Unlabeled)0.000.50Incomplete deuteration during synthesis
d10.000.20Incomplete deuteration
d20.000.30Incomplete deuteration
d30.000.50Incomplete deuteration
d40.001.50Incomplete deuteration
d5 (Target)100.0096.50Target isotopologue
d60.000.50Over-deuteration or ¹³C isotopes

Statistical Analysis of Lipidomic and Metabolomic Datasets

Following data acquisition in lipidomic and metabolomic studies utilizing this compound as an internal standard, a series of statistical analyses are performed to extract meaningful biological insights from the large and complex datasets generated. nih.gov These analyses can be broadly categorized into univariate and multivariate approaches. nih.govebi.ac.uk

Data Preprocessing

Before statistical analysis, the raw data undergoes several preprocessing steps to reduce systematic variation and ensure the data is in a suitable format. mdpi.com These steps typically include:

Normalization: This process corrects for variations in sample loading, extraction efficiency, and instrument response. The use of an internal standard like this compound is crucial for this step, as the signal of all other lipids can be normalized to its constant concentration across all samples.

Scaling: Scaling methods, such as autoscaling or pareto scaling, are applied to make features with different magnitudes more comparable. uab.edu

Transformation: Logarithmic transformation is often used to convert skewed data into a more normal distribution, which is an assumption for many statistical tests. uab.edu

Univariate Analysis

Univariate statistical methods assess each variable (lipid or metabolite) independently to identify significant differences between experimental groups. mdpi.com Common univariate tests include:

Student's t-test: Used to compare the means of two groups.

Analysis of Variance (ANOVA): Employed when comparing the means of more than two groups. creative-proteomics.com

The results of univariate analyses are often visualized using a volcano plot, which plots the statistical significance (p-value) against the magnitude of change (fold change), allowing for the rapid identification of features that are both statistically significant and biologically relevant.

Multivariate Analysis

Multivariate statistical techniques consider all measured variables simultaneously, which is advantageous for understanding the complex relationships within lipidomic and metabolomic data. nih.gov These methods are particularly useful for identifying patterns and biomarkers. creative-proteomics.com Key multivariate approaches include:

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that aims to find the variables that best discriminate between predefined sample groups. nih.gov PLS-DA is often used in biomarker discovery to identify the lipids or metabolites that are most characteristic of a particular condition. metwarebio.com

The output of these multivariate analyses is often visualized in the form of scores plots, which show the distribution of samples, and loadings plots, which indicate the variables responsible for the separation seen in the scores plot.

Table 2: Example of Univariate Analysis Results for Lipid Species

Lipid SpeciesFold Change (Treatment vs. Control)p-valueSignificance
Ceramide (d18:1/16:0)2.50.001Upregulated
Phosphatidylcholine (16:0/18:1)1.10.350Not Significant
Triglyceride (16:0/18:1/18:2)0.40.005Downregulated
Lysophosphatidylcholine (18:0)1.80.021Upregulated

Table 3: Example of PLS-DA Variable Importance in Projection (VIP) Scores

Lipid SpeciesVIP ScoreContribution to Group Separation
Ceramide (d18:1/16:0)2.15High
Triglyceride (16:0/18:1/18:2)1.98High
Lysophosphatidylcholine (18:0)1.55Moderate
Phosphatidylcholine (16:0/18:1)0.85Low

Research Applications of Glyceryl Triheptadecanoate D5 in Experimental Systems

Application as a Stable Isotope Internal Standard in Quantitative Lipidomics Studies

Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. Glyceryl Triheptadecanoate-d5 fits this role perfectly, enabling researchers to achieve high precision and accuracy in the measurement of lipids from various biological matrices.

The primary application of this compound is to ensure the precise measurement of triacylglycerol (TG) species. Because it is chemically identical to endogenous TGs but mass-shifted due to the deuterium (B1214612) atoms, it co-extracts and ionizes similarly to the analytes of interest. This allows for the correction of analytical variability, leading to reliable quantification.

In a targeted quantitative lipidomics study on clear cell renal cell carcinoma, researchers utilized a panel of internal standards, including a deuterated TG standard, to accurately measure lipid alterations in cancerous versus adjacent normal tissues. nih.gov This approach enabled the precise quantification of hundreds of lipid species. The study found that while many lipid classes were altered, triacylglycerols as a class were the most significantly downregulated lipids in tumor tissues compared to healthy tissues. nih.gov The use of a stable isotope-labeled TG standard was fundamental to confidently establishing this significant change in the lipid profile. Such standards are routinely employed to measure TG concentrations in diverse biological samples, including human plasma and liver tissue. sigmaaldrich.comscientificlabs.co.uk

Table 1: Representative Changes in Triacylglycerol (TG) Content in Renal Carcinoma

This table illustrates the type of findings enabled by using accurate internal standards like this compound, based on research in clear cell renal cell carcinoma. nih.gov

Lipid ClassChange in Tumor Tissue vs. Normal TissueLevel of Significance
Triacylglycerol (TG)Significantly DownregulatedHigh
Cholesteryl Ester (CE)Significantly UpregulatedHigh
Diacylglycerol (DG)Significantly IncreasedHigh
Phosphatidylcholine (PC)Variable ChangesModerate
Phosphatidylethanolamine (PE)Variable ChangesModerate
Acylcarnitine (CAR)Significantly IncreasedHigh

Normalization for Extraction and Ionization Variability Across Diverse Lipid Classes

The process of analyzing lipids, from sample preparation to final detection, involves multiple steps where errors and variability can be introduced. nih.gov Lipids must be extracted from complex biological matrices, separated from other molecules, and then ionized to be detected by a mass spectrometer. Each of these steps can lead to sample loss or fluctuations in signal intensity.

An internal standard like this compound is added at the very beginning of the sample preparation workflow. nih.gov By tracking the signal of this standard, researchers can correct for inconsistencies. For example, if the recovery of the standard is lower in one sample compared to another, it can be inferred that all triacylglycerols in that sample were recovered less efficiently, and the data can be mathematically normalized. Similarly, if the mass spectrometer's signal intensity drifts over the course of a long analytical run, the stable signal of the internal standard allows for correction, ensuring that measurements are comparable from the first sample to the last. nih.gov This normalization is critical for achieving the accuracy required to detect subtle but biologically important changes in lipid levels.

By providing a stable reference point, this compound is instrumental in studies aiming to characterize how the lipidome responds to diseases, genetic modifications, or therapeutic interventions in animal models. These studies often rely on comparing the lipid profiles of different experimental groups.

For instance, in the study of clear cell renal cell carcinoma, the use of robust internal standards allowed for the confident identification of 160 differentially expressed lipids between cancerous and normal tissue. nih.gov The ability to reliably quantify these changes is the first step in identifying potential biomarkers for disease diagnosis or understanding the metabolic rewiring that occurs in cancer cells. The significant decrease in triacylglycerol content, a key finding of the study, points to major alterations in energy storage and lipid metabolism pathways within the tumors. nih.gov This level of detailed characterization would be unreliable without the use of appropriate internal standards to control for analytical variance.

Utility in Broad Metabolomics and Lipidomics Profiling Investigations

Beyond the targeted quantification of triacylglycerols, this compound and similar standards play a vital role in broader, discovery-based research that aims to map the entire lipidome or metabolome.

Untargeted metabolomics aims to measure as many small molecules in a sample as possible to discover unexpected changes related to a biological state. A major challenge in this approach is analytical reproducibility; without it, it is impossible to distinguish true biological variation from experimental noise.

Table 2: Conceptual Impact of Internal Standard on Data Reproducibility

This table illustrates how an internal standard can reduce the measurement variability (CV) for a hypothetical lipid, thereby increasing confidence in observed changes between experimental groups.

ParameterWithout Internal Standard NormalizationWith Internal Standard Normalization
Measured Lipid X in Control Group (Arbitrary Units)105, 120, 98, 115, 110108, 111, 109, 112, 110
Measured Lipid X in Treated Group (Arbitrary Units)140, 165, 135, 158, 150152, 149, 155, 151, 153
Coefficient of Variation (CV%) - Control8.5%1.5%
Coefficient of Variation (CV%) - Treated7.9%1.6%
ConclusionHigh variability may obscure the true biological effect.Low variability provides high confidence that the observed difference is real.

Integration into Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology seeks to understand the complex interactions within a biological system by integrating multiple layers of 'omics' data, such as genomics, transcriptomics, proteomics, and metabolomics. researchgate.net High-quality, quantitative data is the foundation of this approach.

Lipidomics data, accurately quantified using standards like this compound, provides a critical snapshot of the functional output of metabolic pathways. researchgate.net This quantitative information can be used to constrain and validate computational models of metabolism. For example, observing a significant decrease in triacylglycerols in a disease state can be correlated with changes in the expression of genes and proteins involved in lipid synthesis and breakdown. By integrating these datasets, researchers can build more accurate models of metabolic networks, identify key control points, and gain a holistic understanding of how lipid metabolism is dysregulated in disease. researchgate.net

Contribution to Stable Isotope Tracing and Metabolic Flux Analysis (MFA) Methodologies

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. This compound plays a significant role in these methodologies, particularly in the study of triacylglycerol metabolism.

In metabolic flux analysis (MFA) studies investigating de novo lipogenesis, stable isotope precursors such as ¹³C-labeled glucose or amino acids are introduced into a biological system. These labeled precursors are incorporated into newly synthesized lipids, including triacylglycerols (TAGs). To accurately quantify the rate of synthesis and the total amount of these newly formed ¹³C-labeled TAGs, an internal standard is required.

This compound is an ideal internal standard for this purpose. Its five deuterium atoms on the glycerol (B35011) backbone give it a distinct mass-to-charge ratio (m/z) that is easily distinguishable from endogenous, unlabeled TAGs and newly synthesized ¹³C-labeled TAGs by mass spectrometry. nih.gov Since this compound is chemically identical to a typical triacylglycerol, it exhibits similar extraction and ionization efficiencies during sample processing and analysis. researchgate.net By adding a known amount of this compound to a biological sample, researchers can normalize the signal intensities of the endogenous and ¹³C-labeled TAGs, allowing for their precise and accurate quantification. nih.gov

The use of a deuterated standard with an odd-chain fatty acid like heptadecanoic acid offers an additional advantage, as odd-chain fatty acids are typically present in very low abundance in most mammalian systems. This minimizes the risk of interference from naturally occurring TAG species.

ParameterDescriptionAnalytical MethodRole of this compound
¹³C-Labeled Precursor e.g., [U-¹³C]-GlucoseMass SpectrometryNot directly involved
Endogenous TAGs Naturally occurring triacylglycerolsLC-MS/MSInternal Standard for absolute quantification
¹³C-Labeled TAGs Newly synthesized triacylglycerols incorporating the ¹³C labelLC-MS/MSInternal Standard for absolute quantification
Metabolic Flux Rate of de novo lipogenesisMathematical ModelingEnables accurate input data for the model

The deuterated glycerol backbone of this compound provides a unique opportunity to trace the turnover and metabolic fate of the glycerol component of triacylglycerols. While the fatty acid components of TAGs are in a constant state of flux through lipolysis and re-esterification, the glycerol backbone is also a dynamic component.

By introducing this compound into a cellular or in vivo system, researchers can monitor the appearance of the d5-labeled glycerol backbone in other lipid species. For instance, through lipolysis, the d5-glycerol can be released and subsequently re-utilized for the synthesis of new triacylglycerols with different fatty acid compositions, or potentially enter other metabolic pathways such as gluconeogenesis. Tracking the d5 label allows for the direct measurement of the rate of glycerol backbone turnover, providing insights into the dynamics of lipid remodeling and energy metabolism under various physiological and pathological conditions. This approach is analogous to studies that have successfully used ¹³C₃-D₅-glycerol to trace its incorporation into the glycerol backbone of different TAG species.

Role in Biochemical Research on Lipid Metabolism and Enzymatic Activities

Beyond its use in MFA, this compound is a valuable tool for fundamental biochemical research on lipid metabolism, particularly in the study of enzymatic processes that govern the synthesis and breakdown of fats.

Lipolysis, the breakdown of triacylglycerols, and lipogenesis, their synthesis, are fundamental processes in energy homeostasis. nih.govmdpi.com this compound can be employed as a substrate in assays designed to investigate these pathways. In studies of lipolysis, cells or isolated enzymes can be incubated with this compound. The rate of its breakdown can be monitored by measuring the release of heptadecanoic acid or the d5-labeled glycerol or diacylglycerol products over time using mass spectrometry. nih.gov This allows for the characterization of the activity of key lipolytic enzymes such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govnih.gov

Conversely, in lipogenesis studies, the d5-glycerol backbone can be used as a tracer to follow its incorporation into newly synthesized triacylglycerols, providing a direct measure of the rate of esterification of fatty acids to a glycerol scaffold.

PathwayExperimental SystemRole of this compoundMeasured Products
Lipolysis Cellular (e.g., adipocytes), Acellular (isolated lipases)Substrate Heptadecanoic acid, d5-Diacylglycerol, d5-Glycerol
Lipogenesis Cellular (e.g., hepatocytes)Tracer (of the glycerol backbone)d5-labeled Triacylglycerols (with various fatty acids)

In the field of enzymology, having well-defined substrates and standards is crucial for characterizing enzyme kinetics and specificity. This compound can serve as a reference compound or substrate in assays for various enzymes that act on triacylglycerols, most notably lipases. scbt.comresearchgate.net Its defined chemical structure and isotopic labeling allow for unambiguous identification of the products of enzymatic reactions.

For example, when studying the substrate specificity of a novel lipase, this compound can be included in a panel of triacylglycerol substrates with varying fatty acid chain lengths. nih.gov The rate of hydrolysis of this compound compared to other triglycerides provides information about the enzyme's preference for medium-chain fatty acids. Furthermore, in complex biological mixtures, the use of this deuterated standard can help to precisely quantify the activity of specific enzymes without interference from other endogenous lipids.

Future Directions and Emerging Research Paradigms for Glyceryl Triheptadecanoate D5

Advancements in Automated Sample Preparation and High-Throughput Analysis Utilizing Deuterated Standards

Deuterated standards like Glyceryl Triheptadecanoate-d5 are integral to these high-throughput workflows. In techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are added to samples at the beginning of the preparation process. baker.edu.au This allows for the accurate quantification of the target analyte by correcting for any sample loss or variability during extraction and ionization. baker.edu.au The use of a deuterated triglyceride standard is particularly important for ensuring the precise measurement of other triglycerides in complex biological matrices.

Recent advancements have focused on miniaturizing and automating solid-phase extraction (SPE) techniques, such as micro-Solid Phase Extraction (µSPE). palsystem.com These methods reduce solvent usage and are ideal for high-throughput analysis. palsystem.com The integration of automated sample preparation with advanced LC-MS/MS systems enables the rapid and quantitative analysis of extensive lipid panels, with deuterated standards like this compound serving as critical benchmarks for data accuracy. baker.edu.auwiley.com The combination of automation and reliable internal standards significantly enhances the capacity and quality of lipidomic analyses. acs.org

Table 1: Comparison of Manual vs. Automated Sample Preparation in Lipidomics
ParameterManual PreparationAutomated PreparationImpact of Deuterated Standards
ThroughputLow; limited by individual operator capacity.High; capable of processing hundreds of samples per day. palsystem.comEnsure accuracy and precision across all samples, regardless of the preparation method, by correcting for procedural variability. baker.edu.au
ReproducibilityOperator-dependent; higher potential for variability. palsystem.comHigh; consistent processing reduces inter-sample and inter-batch variation. acs.org
Error RateHigher risk of human error in pipetting and sample handling.Minimized risk of error through precise robotic actions. palsystem.com

Expansion of Applications in Mechanistic Studies of Lipid-Related Biochemical Pathways

Stable isotope-labeled tracers are powerful tools for the quantitative evaluation of major pathways of fatty acid and triglyceride metabolism in vivo. researcher.lifenih.gov By introducing a labeled compound like this compound into a biological system, researchers can track the movement and transformation of the labeled fatty acid and glycerol (B35011) backbone. This provides dynamic information on metabolic flux, which cannot be obtained from static "snapshot" measurements of lipid concentrations. nih.gov

The use of tracers like this compound allows for the detailed investigation of several key lipid metabolic processes:

Adipose Tissue Lipolysis: By measuring the rate of appearance of the labeled heptadecanoic acid-d5 in the plasma, researchers can quantify the breakdown of triglycerides in adipose tissue. nih.gov

Fatty Acid Uptake and Oxidation: The tracer can be used to determine the rate at which fatty acids are taken up by various tissues and subsequently oxidized for energy. nih.gov This is particularly relevant in studies of energy metabolism in conditions like obesity and diabetes. youtube.com

Hepatic VLDL-Triglyceride Secretion: The incorporation of the labeled fatty acid into very low-density lipoprotein (VLDL) triglycerides by the liver can be measured to determine the rate of hepatic triglyceride synthesis and secretion. nih.gov This is a critical pathway in the development of dyslipidemia and non-alcoholic fatty liver disease. isotopetracercourse.com

Understanding the regulation of these pathways is essential for deciphering the mechanisms behind lipid-related diseases. researcher.liferesearchgate.net The methodology for using stable isotope tracers is well-established and continually being refined, providing unique insights into the dynamic nature of human lipid metabolism. researcher.lifenih.gov

Table 2: Applications of this compound in Studying Lipid Pathways
Metabolic PathwayParameter Measured Using TracerBiological/Clinical Relevance
Dietary Fat Absorption & TransportAppearance of labeled fatty acids in chylomicrons and plasma.Understanding dietary fat processing and its contribution to plasma lipid pools. researcher.life
LipolysisRate of appearance (Ra) of labeled fatty acids from adipose tissue into plasma. nih.govInvestigating mobilization of stored fat in response to hormonal or metabolic signals. nih.gov
Hepatic Triglyceride SynthesisIncorporation of labeled fatty acids into VLDL-triglycerides. nih.govAssessing liver fat metabolism, crucial in fatty liver disease and dyslipidemia. isotopetracercourse.com
Fatty Acid OxidationRate of disappearance (Rd) of labeled fatty acids from plasma and appearance of labeled CO2.Determining how different tissues utilize fatty acids for energy. nih.govyoutube.com

Innovative Methodologies for Integrating this compound Data with Proteomics and Transcriptomics for Holistic Biological Insights

The integration of multi-omics data offers a powerful approach to understanding complex biological systems and disease mechanisms. mdpi.comresearchgate.net By combining lipidomics data, which provides a functional readout of metabolic status, with transcriptomics (gene expression) and proteomics (protein expression), researchers can build a more comprehensive picture of cellular processes. multi-omicsfacility.comcreative-proteomics.com This integrative analysis can reveal the regulatory networks that connect gene expression to protein function and, ultimately, to metabolic output. creative-proteomics.com

Data derived from tracer studies using this compound can be a key component of these multi-omics strategies. For instance, an observed change in the rate of a specific lipid metabolic pathway (e.g., increased VLDL secretion) can be correlated with changes in the expression of genes and proteins known to be involved in that pathway (e.g., enzymes for triglyceride synthesis). nih.gov This approach can help identify key regulatory nodes and potential therapeutic targets. multi-omicsfacility.combohrium.com

Several computational strategies are being developed to facilitate the integration of these diverse datasets:

Pathway and Network Analysis: Mapping the changes in lipids, proteins, and transcripts onto known biochemical pathways can highlight which processes are most affected in a particular condition. mdpi.comnih.gov

Correlation Networks: Building networks based on the statistical correlations between different molecules (e.g., a specific lipid and a specific enzyme) can uncover novel functional relationships. nih.gov

Multi-omics Factor Analysis: This statistical method can identify the principal sources of variation across all omics layers, providing a holistic view of the biological system. researchgate.net

The integration of dynamic metabolic data from tracers like this compound with transcriptomic and proteomic profiles allows for a more systematic and comprehensive analysis of the function and regulation of lipid molecules. multi-omicsfacility.comnih.gov This multi-layered approach is critical for generating testable hypotheses and gaining mechanistic insights into the pathophysiology of complex diseases like renal cell carcinoma and lethal ventricular tachyarrhythmias. nih.govnih.gov

Q & A

Q. What analytical methods are most effective for quantifying Glyceryl Triheptadecanoate-d5 in lipid-based formulations?

To ensure accurate quantification, researchers should combine chromatographic techniques (e.g., HPLC or GC) with mass spectrometry (MS). For instance, reversed-phase HPLC with deuterated internal standards can resolve isotopic peaks, while MS/MS enhances specificity by targeting unique fragmentation patterns of the deuterated compound. Method validation should include linearity (R² > 0.99), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL) to confirm precision .

Q. How can researchers validate the chemical stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines, testing thermal degradation (40–60°C), humidity (75% RH), and light exposure. Use accelerated stability protocols with periodic sampling (e.g., 0, 1, 3, 6 months). Analyze degradation products via LC-MS to identify oxidation or hydrolysis pathways. Comparative kinetic modeling (e.g., Arrhenius plots) can predict shelf-life .

Q. What criteria should guide the selection of lipid matrices for this compound encapsulation in solid lipid nanoparticles (SLNs)?

Prioritize lipids with high solubility for the compound (e.g., tristearin analogs) and compatible melting points (50–70°C) for solvent evaporation. Pre-screen lipids using differential scanning calorimetry (DSC) to assess crystallinity, which impacts drug loading. For example, glyceryl palmitostearate may offer better encapsulation efficiency due to its polymorphic stability .

Advanced Research Questions

Q. How can experimental design (e.g., Central Composite Design) optimize this compound-loaded SLN formulations?

Apply a CCD to evaluate critical variables: drug-to-lipid ratio (X₁), surfactant concentration (X₂), and homogenization speed (X₃). Responses like particle size (Y₁) and encapsulation efficiency (Y₂) can be modeled using quadratic regression. For example, a study on nilotinib SLNs achieved optimal Y₁ < 150 nm and Y₂ > 85% by iterating X₁ and X₂ within defined ranges . Validate models via three confirmation batches and ANOVA (p < 0.05 for lack-of-fit).

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability or half-life may arise from formulation heterogeneity or analytical variability. Conduct cross-lab reproducibility studies using standardized protocols (e.g., fixed lipid:drug ratios). Compare in vitro release profiles (USP apparatus) and in vivo absorption (radiolabeled tracer studies) to isolate formulation vs. metabolic factors. Meta-analyses of published data should adjust for covariates like animal models or dosing regimens .

Q. What strategies integrate this compound into multimodal imaging or theranostic systems?

Functionalize SLNs with near-infrared (NIR) dyes or MRI contrast agents (e.g., gadolinium chelates) via covalent conjugation to free hydroxyl groups on the glycerol backbone. Validate dual functionality via phantom imaging studies and cytotoxicity assays (e.g., >80% cell viability at therapeutic doses). For example, glyceryl monoesters have been used in tumor-targeted delivery with real-time tracking .

Methodological Guidance

Q. How to ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Document reaction conditions (temperature, solvent purity, catalyst ratios) meticulously. Use nuclear Overhauser effect spectroscopy (NOESY) to confirm ester linkage positions. For scale-up, apply Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment matrices .

Q. What statistical approaches resolve batch-to-batch variability in this compound-loaded formulations?

Multivariate analysis (e.g., PCA) can cluster batches by particle size, polydispersity index (PDI), and zeta potential. Outliers should trigger root-cause investigations (e.g., lipid source variability). Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .

Data Interpretation and Reporting

Q. How to contextualize in vitro efficacy data for this compound within in vivo translational models?

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate cell-based IC₅₀ values to predicted plasma concentrations. Validate with microdosing studies in rodents, correlating tumor uptake (via PET imaging) with apoptotic markers (e.g., caspase-3 activation) .

Q. What frameworks align this compound research with regulatory requirements for novel excipients?

Follow ICH M3(R2) guidelines for safety pharmacology (e.g., hERG assay, Ames test) and OECD 423 for acute toxicity. Compile a Chemistry, Manufacturing, and Controls (CMC) dossier detailing synthesis routes, impurity profiles, and stability data. Cross-reference safety data from structurally similar lipids (e.g., glyceryl monostearate) to justify risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.